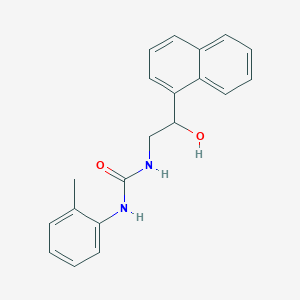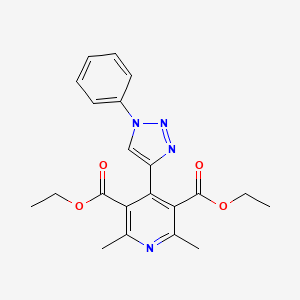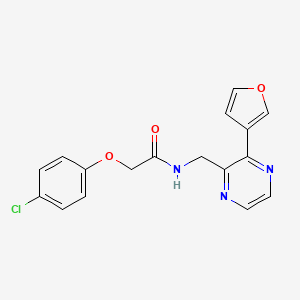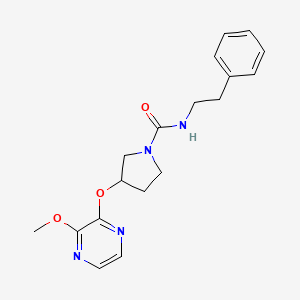
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as CTU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTU is a urea derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
科学的研究の応用
Chemical Transformations and Synthetic Methodologies
- Cleavage to Secondary Amines : A method involving the cleavage of 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which are subsequently reduced or hydrogenolyzed to secondary amines, showcases the chemical versatility of related structures (Kim, Lee, & Wiegrebe, 1984).
- Facile Synthesis of Derivatives : A protocol for the synthesis of tetrahydroquinazolinone and dihydropyrimidinone derivatives from aldehydes, cyclic ketones, and urea using catalytic amounts of ammonium chloride or lithium perchlorate has been reported. This method highlights the efficient and simple synthesis of complex structures from simpler precursors (Mirza‐Aghayan et al., 2009).
Biological Evaluation and Applications
- Antiproliferative Screening : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity in vitro against various cancer cell lines. These compounds exhibit significant potential in the development of new therapeutic agents, particularly against breast carcinoma (Perković et al., 2016).
- Anion Receptor Applications : Research on metal-controlled assembly and selectivity of a urea-based anion receptor demonstrates the potential of such compounds in the development of new materials with specific anion recognition capabilities. This has implications for sensing and separation technologies (Amendola et al., 2006).
- TRPV1 Antagonism for Pain Management : Chroman and tetrahydroquinoline ureas have been identified as potent TRPV1 antagonists. These compounds show promise in chronic and acute pain management without significant side effects, highlighting their therapeutic potential (Schmidt et al., 2011).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-2-19(25)24-11-3-4-15-12-17(9-10-18(15)24)23-20(26)22-13-14-5-7-16(21)8-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKTUVNSXFZFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)
![1,3-Dinitrodibenzo[b,f]oxepine](/img/structure/B2539795.png)
![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2539796.png)
![Methyl 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B2539799.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)


![ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)

![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)